molecular formula C23H24N2O6 B14998487 (E)-ethyl 3-(3-(3,4,5-trimethoxyphenyl)acrylamido)-1H-indole-2-carboxylate

(E)-ethyl 3-(3-(3,4,5-trimethoxyphenyl)acrylamido)-1H-indole-2-carboxylate

Cat. No.: B14998487
M. Wt: 424.4 g/mol
InChI Key: PYLFYLOELDCLBW-ZHACJKMWSA-N
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Description

ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an indole core, a trimethoxyphenyl group, and an ethyl ester functional group. Its molecular formula is C24H26N2O6, and it has a molecular weight of approximately 438.48 g/mol .

Preparation Methods

The synthesis of ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where trimethoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The amide bond is formed by reacting the intermediate product with an appropriate amine under suitable conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester functional group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced cellular proliferation and increased apoptosis .

Comparison with Similar Compounds

ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 3-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C23H24N2O6/c1-5-31-23(27)21-20(15-8-6-7-9-16(15)24-21)25-19(26)11-10-14-12-17(28-2)22(30-4)18(13-14)29-3/h6-13,24H,5H2,1-4H3,(H,25,26)/b11-10+

InChI Key

PYLFYLOELDCLBW-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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